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Compound of Interest

Compound Name:
2,4-Dichloropyrimidine-5-

carbaldehyde

Cat. No.: B048034 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of 2,4-Dichloropyrimidine-5-
carbaldehyde, a key intermediate in the synthesis of various pharmaceutical compounds. This

document outlines its commercial availability, key chemical and physical properties, detailed

synthesis protocols, and its application in the development of targeted cancer therapies

through the inhibition of Cyclin-Dependent Kinase (CDK) signaling pathways.

Commercial Availability
2,4-Dichloropyrimidine-5-carbaldehyde is readily available from a number of commercial

chemical suppliers. Researchers can procure this compound in various quantities, typically with

purities of 95% or higher. Below is a summary of prominent suppliers and their typical product

specifications.
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Supplier CAS Number
Molecular
Weight ( g/mol
)

Purity
Additional
Information

Sigma-Aldrich 871254-61-4 176.99 ≥97%

Available through

their ChemScene

partner.

ChemScene 871254-61-4 176.99 ≥97%

Offers custom

synthesis and

commercial

production

services.

Aceschem 871254-61-4 176.99 ≥95%

Provides NMR,

MSDS, and CoA

documentation.

BLD Pharm 871254-61-4 176.99

Offers various

analytical

documentation

including NMR,

HPLC, LC-MS,

and UPLC.

Lianhe Aigen

Pharma Co., Ltd.
871254-61-4 176.98

ChemicalBook 871254-61-4 176.99

Lists various

suppliers and

pricing

information.

Manchester

Organics
871254-61-4 176.99

Ascendex

Scientific, LLC
871254-61-4 176.988

Physicochemical and Safety Data
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A comprehensive understanding of the physical and chemical properties, along with safety

information, is crucial for handling and utilizing 2,4-Dichloropyrimidine-5-carbaldehyde in a

research setting.

Property Value Reference

Molecular Formula C₅H₂Cl₂N₂O --INVALID-LINK--

Molecular Weight 176.99 g/mol --INVALID-LINK--

CAS Number 871254-61-4 --INVALID-LINK--

Appearance White to off-white solid --INVALID-LINK--

Boiling Point 294 °C at 760 mmHg --INVALID-LINK--

Purity ≥95% or ≥97%
--INVALID-LINK--, --INVALID-

LINK--

Storage
Store at -20°C, under nitrogen,

away from moisture
--INVALID-LINK--

Hazard Statements

H302 (Harmful if swallowed),

H315 (Causes skin irritation),

H319 (Causes serious eye

irritation), H335 (May cause

respiratory irritation)

--INVALID-LINK--

Precautionary Statements

P261, P264, P270, P271,

P280, P302+P352,

P304+P340,

P305+P351+P338, P330,

P362+P364, P403+P233,

P405, P501

--INVALID-LINK--

Experimental Protocols: Synthesis of 2,4-
Dichloropyrimidine-5-carbaldehyde
The synthesis of 2,4-Dichloropyrimidine-5-carbaldehyde can be achieved through various

methods, with the Vilsmeier-Haack formylation of a uracil derivative being a common approach.
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Method 1: Vilsmeier-Haack Reaction from Uracil
This protocol is based on a patented method for the preparation of 2,4-Dichloropyrimidine-5-
carbaldehyde.

Step 1: Synthesis of 2,4-Dihydroxy-5-pyrimidinecarbaldehyde

To a suitable reaction vessel, add uracil and dimethylformamide (DMF).

While maintaining the temperature below 40°C, slowly add thionyl chloride dropwise.

After the addition is complete, maintain the reaction temperature between 35-40°C.

Monitor the reaction progress using High-Performance Liquid Chromatography (HPLC) until

the uracil is completely consumed.

Cool the reaction mixture to room temperature.

Pour the cooled mixture into water to precipitate the product.

Isolate the solid 2,4-dihydroxy-5-pyrimidinecarbaldehyde by filtration.

Step 2: Chlorination to 2,4-Dichloropyrimidine-5-carbaldehyde

Combine the 2,4-dihydroxy-5-pyrimidinecarbaldehyde obtained in Step 1 with phosphorus

oxychloride (POCl₃).

Heat the mixture to reflux and maintain for a specified period (e.g., 2-5 hours).

After the reaction is complete, cool the mixture.

Carefully quench the reaction mixture by pouring it into ice water.

Extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate).

Combine the organic extracts, dry over an anhydrous drying agent (e.g., sodium sulfate),

filter, and concentrate under reduced pressure to obtain the crude product.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 9 Tech Support

https://www.benchchem.com/product/b048034?utm_src=pdf-body
https://www.benchchem.com/product/b048034?utm_src=pdf-body
https://www.benchchem.com/product/b048034?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b048034?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Purify the crude product by a suitable method, such as column chromatography, to yield pure

2,4-Dichloropyrimidine-5-carbaldehyde.

Step 1: Formylation

Step 2: Chlorination

Uracil

2,4-Dihydroxy-5-
pyrimidinecarbaldehyde

 Vilsmeier-Haack
Formylation

DMF, SOCl₂
(<40°C then 35-40°C)

2,4-Dichloropyrimidine-
5-carbaldehyde

 Chlorination

POCl₃
(Reflux)

Click to download full resolution via product page

Caption: Synthetic workflow for 2,4-Dichloropyrimidine-5-carbaldehyde.

Role in Drug Discovery: Targeting CDK Signaling
Pathways
2,4-Dichloropyrimidine-5-carbaldehyde is a crucial building block in the synthesis of various

heterocyclic compounds, many of which exhibit significant biological activity. A prominent

application is in the development of Cyclin-Dependent Kinase (CDK) inhibitors, a class of

targeted cancer therapeutics.

The CDK Signaling Pathway in Cancer
Cyclin-Dependent Kinases are a family of protein kinases that play a critical role in regulating

the cell cycle. In many cancers, the CDK signaling pathway is dysregulated, leading to

uncontrolled cell proliferation. CDKs, in conjunction with their regulatory partners, cyclins,

control the progression of the cell through its various phases (G1, S, G2, M).
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For instance, the CDK4/6-Cyclin D complex is a key regulator of the G1 to S phase transition. It

phosphorylates the Retinoblastoma (Rb) protein, leading to the release of the E2F transcription

factor, which in turn activates the transcription of genes required for DNA replication.

Inhibition of specific CDKs can halt the cell cycle and induce apoptosis (programmed cell

death) in cancer cells. This makes CDKs attractive targets for cancer drug development.
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Caption: CDK4/6 signaling pathway and the mechanism of its inhibition.
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Synthesis of CDK Inhibitors
The reactive chlorine atoms and the aldehyde group on the 2,4-Dichloropyrimidine-5-
carbaldehyde scaffold allow for versatile chemical modifications. Through nucleophilic

substitution and condensation reactions, complex heterocyclic structures with potent CDK

inhibitory activity can be synthesized. These molecules are designed to fit into the ATP-binding

pocket of the target CDK, thereby preventing its kinase activity and halting the cell cycle.
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Caption: General workflow for synthesizing CDK inhibitors.

To cite this document: BenchChem. [Commercial Suppliers and Technical Guide for 2,4-
Dichloropyrimidine-5-carbaldehyde]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b048034#commercial-suppliers-of-2-4-
dichloropyrimidine-5-carbaldehyde]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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